molecular formula C10H8F2O3 B5236881 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one

2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one

Cat. No.: B5236881
M. Wt: 214.16 g/mol
InChI Key: MTHGKJSWNOMJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one is a compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the difluoromethyl group in this compound adds unique properties, making it a subject of interest in various fields of research.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the difluoromethyl group.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
  • 2-(Monofluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one
  • 2-(Difluoromethyl)-4H-chromen-4-one

Uniqueness

2-(Difluoromethyl)-2-hydroxy-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both the difluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group allows for further chemical modifications .

Properties

IUPAC Name

2-(difluoromethyl)-2-hydroxy-3H-chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O3/c11-9(12)10(14)5-7(13)6-3-1-2-4-8(6)15-10/h1-4,9,14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHGKJSWNOMJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC1(C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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